

Ethyl Tellurac (CAS 20941-65-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl tellurac*

Cat. No.: *B1581744*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl Tellurac**, also known as Tellurium Diethyldithiocarbamate, a versatile organotellurium compound with significant applications in industrial chemistry and emerging potential in materials science. This document consolidates key data, experimental protocols, and safety information to serve as a comprehensive resource for professionals in research and development.

Chemical Identity and Properties

Ethyl Tellurac is an orange-yellow to bright yellow fluffy powder.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is primarily recognized as a member of the dithiocarbamate family of compounds, which are widely used as accelerators in the vulcanization of rubber.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 1: Chemical Identifiers

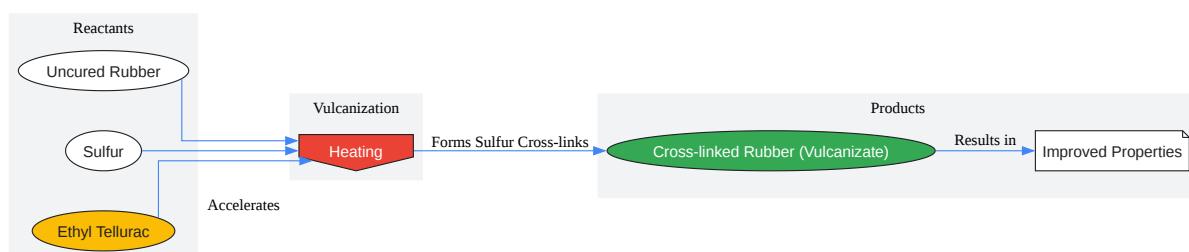
Identifier	Value
CAS Number	20941-65-5 [7]
EC Number	244-121-9 [7]
IUPAC Name	[tris(diethylcarbamothioylsulfanyl)-λ ⁴ -tellanyl] N,N-diethylcarbamodithioate [1]
Molecular Formula	C ₂₀ H ₄₀ N ₄ S ₈ Te [7]
Synonyms	Tellurium diethyldithiocarbamate (TDEC), Tellurac, Akrochem TDEC, Perkacit TDEC, Nocceler TTTE [7] [8]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	720.68 g/mol	[7]
Appearance	Orange-yellow to bright yellow fluffy powder	[1] [2]
Melting Point	108-118 °C	[3] [7]
Density	1.44 g/cm ³	[1] [7]
Solubility	Insoluble in water (<0.1 mg/mL at 22°C)	[1] [3]
Stability	Sensitive to prolonged exposure to light	[1] [2]

Primary Applications and Mechanism of Action

Vulcanization Accelerator


The principal application of **Ethyl Tellurac** is as an ultra-fast accelerator for the vulcanization of various rubbers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber

(NBR), ethylene propylene diene monomer (EPDM), and isobutylene-isoprene rubber (IIR).[\[1\]](#) [\[4\]](#)[\[5\]](#)[\[9\]](#) It is particularly effective in IIR compounds.[\[4\]](#)[\[5\]](#)

In the vulcanization process, **Ethyl Tellurac** facilitates the formation of sulfur cross-links between polymer chains, which increases the rigidity, durability, and elasticity of the rubber.[\[10\]](#) It is often used in combination with thiazole modifiers to achieve optimal vulcanization characteristics.[\[1\]](#)[\[4\]](#) The typical dosage in rubber formulations ranges from 0.1 to 2.0 parts per hundred rubber (phr).[\[5\]](#)[\[9\]](#)

The use of **Ethyl Tellurac** as an accelerator offers several advantages:

- High Curing Speed: It significantly reduces the time required for vulcanization.[\[6\]](#)[\[9\]](#)
- High Modulus: It produces vulcanizates with a high modulus, indicating greater stiffness and resistance to deformation.[\[4\]](#)[\[11\]](#)
- Improved Mechanical Properties: It can enhance the tensile strength and modulus of the final rubber product.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow of rubber vulcanization accelerated by **Ethyl Tellurac**.

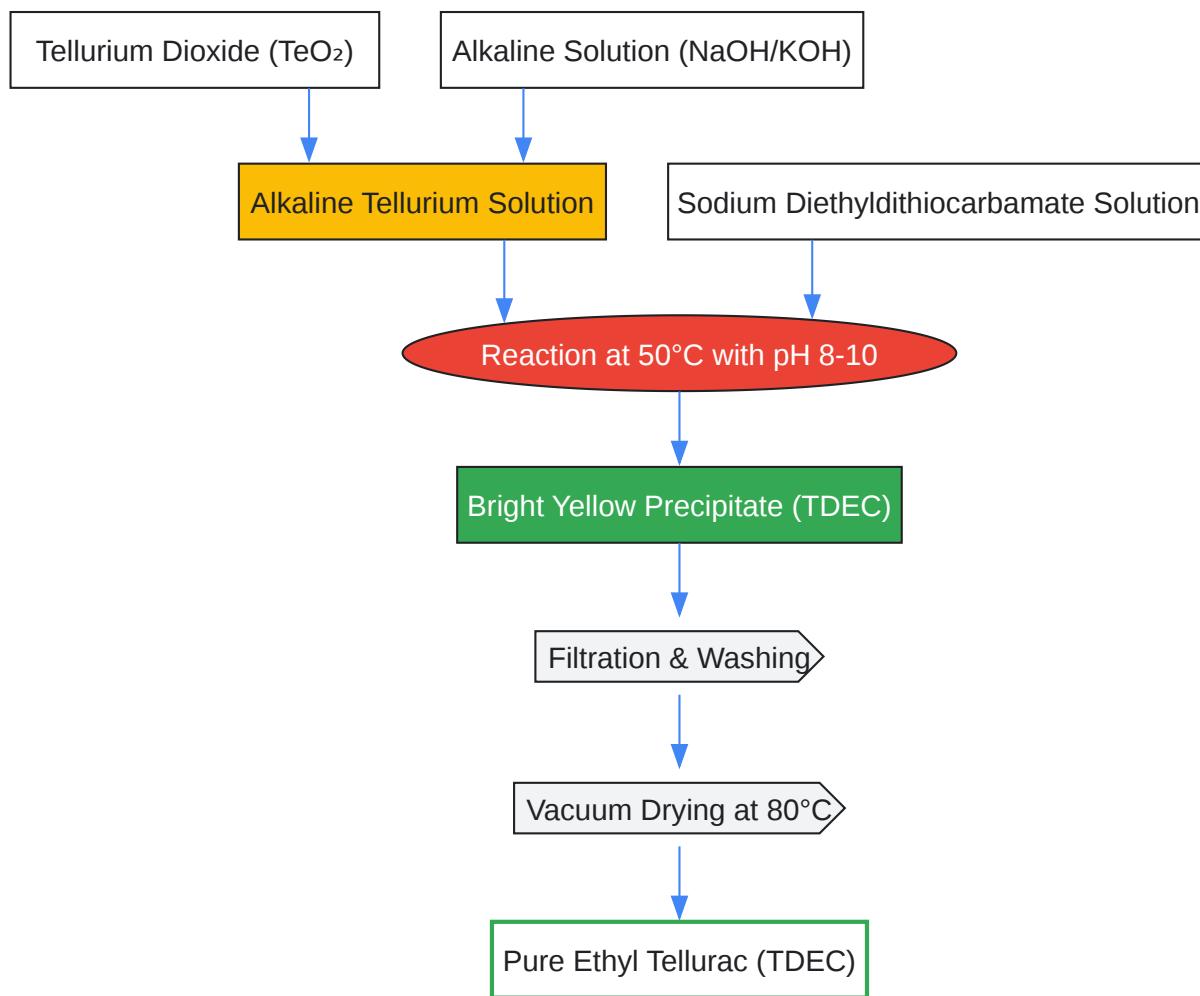
Emerging Research Applications

Beyond its established role in the rubber industry, **Ethyl Tellurac** is being explored in other scientific domains. It has been used as an organometallic precursor in the synthesis of fusiform-shaped Tellurium-Gold (Te-Au) hybrid nanomaterials.^{[2][3]} These materials have shown efficiency in the electrocatalytic oxidation of isopropanol, suggesting potential applications in catalysis and sensor technology.^{[2][3]}

Experimental Protocols

Synthesis of Ethyl Tellurac

A documented method for the synthesis of **Ethyl Tellurac** involves the reaction of an alkaline solution of tellurium dioxide with sodium diethyldithiocarbamate.^{[12][13]}


Materials:

- Tellurium dioxide (TeO_2)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Sodium diethyldithiocarbamate
- Hydrochloric acid (HCl) (for pH adjustment)
- Water

Procedure:

- Preparation of Tellurium Solution: Dissolve tellurium dioxide in an aqueous solution of sodium hydroxide or potassium hydroxide (0.1–2 mol/L) with heating until the TeO_2 is completely dissolved.^[13]
- Reaction: Control the reaction temperature of a 10% (wt) sodium diethyldithiocarbamate solution to 50°C.^[13]
- Precipitation: Under stirring, add the tellurium solution dropwise to the sodium diethyldithiocarbamate solution.^[13]

- pH Adjustment: During the addition, adjust the pH of the system to 8-10 using a suitable acid (e.g., 0.1 mol/L HCl) or a buffer solution to facilitate the precipitation of bright yellow **Ethyl Tellurac (TDEC)**.^[13]
- Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it under a vacuum at 80°C.^[13]

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of **Ethyl Tellurac**.

Carcinogenicity Bioassay Protocol (NTP Study)

A bioassay was conducted by the National Toxicology Program (NTP) to evaluate the potential carcinogenicity of technical-grade **Ethyl Tellurac** in F344 rats and B6C3F1 mice.[10]

Test Animals:

- F344 rats (50 of each sex per group)
- B6C3F1 mice (50 of each sex per group)

Administration:

- The test compound was administered in the feed for 105 weeks for rats and 106 weeks for mice.[10]

Dosage Levels:

- Rats (Male): 300 or 600 ppm
- Rats (Female): 150 or 300 ppm
- Mice (Male, time-weighted average): 1,255 or 3,132 ppm
- Mice (Female, time-weighted average): 2,132 or 4,915 ppm

Observations and Conclusion:

- Mean body weights of the dosed animals were lower than those of the control groups.[10]
- The study concluded that under the conditions of the bioassay, **Ethyl Tellurac** was not carcinogenic for F344 rats or B6C3F1 mice of either sex.[10] However, some evidence was noted as suggestive but insufficient to establish carcinogenicity.[10]

Safety and Handling

Table 3: Exposure Limits and Toxicity

Parameter	Value	Agency/Source
OSHA PEL (TWA)	0.1 mg/m ³ (as Te)	OSHA[1]
NIOSH REL (TWA)	0.1 mg/m ³ (as Te)	NIOSH[1]
IDLH	25 mg/m ³ (as Te)	NIOSH[14]
Carcinogenicity	Not classifiable as to its carcinogenicity to humans (Group 3)	IARC[3]
Acute Hazards	Emits very toxic fumes of nitrogen oxides, sulfur oxides, and tellurium upon decomposition by heating.	[1][2]

Handling Precautions:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.
- Avoid contact with skin and eyes.
- Store in a cool, dry, dark place in a tightly sealed container, away from sources of ignition. [15]
- In case of a spill, avoid creating dust. Dampen the solid material with a suitable solvent like acetone and transfer it to a sealed container for disposal.[16]

Conclusion

Ethyl Tellurac (CAS 20941-65-5) is a well-characterized dithiocarbamate with a primary, commercially significant role as a vulcanization accelerator in the rubber industry. Its ability to produce high-modulus vulcanizates at a rapid rate makes it a valuable component in the manufacturing of numerous rubber products. While its toxicological profile suggests it is not carcinogenic under the tested conditions, appropriate safety measures are necessary during

handling due to its potential for emitting toxic fumes upon decomposition. Emerging research into its use in nanomaterial synthesis highlights a potential expansion of its applications beyond traditional industrial chemistry, warranting further investigation by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl tellurac | C₂₀H₄₀N₄S₈Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrakis(diethyldithiocarbamato)-tellurium(IV) | 20941-65-5 [chemicalbook.com]
- 3. 20941-65-5 | CAS DataBase [m.chemicalbook.com]
- 4. specialchem.com [specialchem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Ethyl Tellurac [chemball.com]
- 7. Tellurium(IV) diethyldithiocarbamate | CAS 20941-65-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Ethyl tellurac [webbook.nist.gov]
- 9. atamankimya.com [atamankimya.com]
- 10. Abstract for TR-152 [ntp.niehs.nih.gov]
- 11. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 12. asianpubs.org [asianpubs.org]
- 13. CN1321637A - Preparation method of tellurium diethyl dithiocarbamate - Google Patents [patents.google.com]
- 14. Ethyl tellurac - Hazardous Agents | Haz-Map [haz-map.com]
- 15. echemi.com [echemi.com]
- 16. ETHYL TELLURAC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Ethyl Tellurac (CAS 20941-65-5): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1581744#ethyl-tellurac-cas-number-20941-65-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com